molecular formula C5H13NO B1277956 1-Aminopentan-3-ol CAS No. 291535-62-1

1-Aminopentan-3-ol

Cat. No.: B1277956
CAS No.: 291535-62-1
M. Wt: 103.16 g/mol
InChI Key: RPOTYPSPQZVIJY-UHFFFAOYSA-N
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Description

1-Aminopentan-3-ol is an organic compound with the molecular formula C5H13NO It is a primary amine and an alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminopentan-3-ol can be synthesized through several methods. One common approach involves the reduction of 3-nitropentanol using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of 3-pentanone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Aminopentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in sulfuric acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

    Oxidation: 1-Aminopentan-3-one.

    Reduction: Pentane.

    Substitution: 1-Aminopentan-3-chloride or 1-Aminopentan-3-bromide.

Scientific Research Applications

1-Aminopentan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors.

Comparison with Similar Compounds

    1-Aminopentane: Similar structure but lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.

    3-Aminopentanol: Positional isomer with the amino group at the third carbon, affecting its reactivity and physical properties.

    1-Amino-2-pentanol: Another positional isomer with different reactivity due to the proximity of the amino and hydroxyl groups.

Uniqueness: 1-Aminopentan-3-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring both nucleophilic and electrophilic sites within the same molecule.

Properties

IUPAC Name

1-aminopentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOTYPSPQZVIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433345
Record name 1-aminopentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291535-62-1
Record name 1-aminopentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminopentan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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